

L-Tyrosine-¹⁷O: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Tyrosine-17O

Cat. No.: B12062607

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of L-Tyrosine-¹⁷O, a stable isotope-labeled variant of the amino acid L-Tyrosine. This document is intended for researchers, scientists, and drug development professionals interested in the application of ¹⁷O-labeled compounds in structural biology, metabolic studies, and drug discovery. The guide covers the chemical structure, physicochemical properties, metabolic pathways, and detailed experimental protocols related to the use of L-Tyrosine-¹⁷O, with a particular focus on solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure and Properties

L-Tyrosine is a non-essential amino acid with a polar side chain, playing a critical role in protein synthesis and as a precursor to several key biological molecules.^{[1][2]} The isotopic labeling of L-Tyrosine with Oxygen-17 (¹⁷O) is typically achieved at the phenolic hydroxyl group, creating L-Tyrosine-(4-hydroxy-¹⁷O). This specific labeling allows for targeted studies of the local environment and ionization state of the tyrosine side chain.

The IUPAC name for this isotopologue is (2S)-2-amino-3-(4-(¹⁷O)oxidanylphenyl)propanoic acid.^[3]

Physicochemical Properties

The introduction of the ^{17}O isotope results in a slight increase in the molecular weight of L-Tyrosine. Other macroscopic physical properties are not significantly altered. The key differences emerge at the nuclear level, which are exploited in NMR spectroscopy.

Property	Value (L-Tyrosine)	Value (L-Tyrosine- ^{17}O)	Reference
Molecular Formula	$\text{C}_9\text{H}_{11}\text{NO}_3$	$\text{C}_9\text{H}_{11}\text{NO}_2^{17}\text{O}$	[1][4]
Molar Mass	181.191 g/mol	~182.19 g/mol	
Appearance	White solid	White solid	
Solubility in water	0.45 g/L (25 °C)	Not significantly different	
Melting Point	>300 °C (decomposes)	>300 °C (decomposes)	
pKa (Carboxyl)	~2.2	Not significantly different	
pKa (Ammonium)	~9.1	Not significantly different	
pKa (Phenolic OH)	~10.1	Not significantly different	

^{17}O NMR Properties

Solid-state ^{17}O NMR is a powerful technique for probing the local environment of the labeled oxygen atom. The ^{17}O nucleus has a spin of 5/2 and is therefore a quadrupolar nucleus. Its NMR parameters, the quadrupole coupling (QC) and chemical shift (CS) tensors, are highly sensitive to the local electronic structure.

A key finding is the remarkable sensitivity of the ^{17}O chemical shift to the ionization state of the phenolic hydroxyl group. The isotropic ^{17}O chemical shift increases by approximately 60 ppm upon deprotonation of the phenol group. This change is about six times larger than the corresponding change in the isotropic ^{13}C chemical shift for the $\text{C}\zeta$ nucleus of the same phenol

group, making ^{17}O NMR a highly sensitive probe for the protonation state of tyrosine residues in proteins.

Compound	^{17}O Isotropic Chemical Shift (δ_{iso})	^{17}O Quadrupole Coupling Constant (C_Q)	Reference
L-Tyrosine	~83 ppm	8.5 MHz	
L-Tyrosine·HCl	Not significantly different from L-Tyrosine	Not significantly different from L-Tyrosine	
Na ₂ (L-Tyrosinate) (deprotonated)	~143 ppm	7.9 MHz	

Metabolic Significance of L-Tyrosine

L-Tyrosine is a central hub in metabolism, serving as a precursor for a variety of crucial biomolecules. Isotopic labeling with ^{17}O can be used to trace the metabolic fate of the phenolic oxygen in these pathways.

Neurotransmitter and Hormone Synthesis

In the brain and adrenal glands, L-Tyrosine is the precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. This pathway is initiated by the enzyme tyrosine hydroxylase. L-Tyrosine is also fundamental for the synthesis of thyroid hormones (thyroxine and triiodothyronine) in the thyroid gland.

```
// Nodes L_Tyrosine [label="L-Tyrosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_DOPA [label="L-DOPA", fillcolor="#FBBC05", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#FBBC05", fontcolor="#202124"]; Norepinephrine [label="Norepinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epinephrine [label="Epinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thyroid_Hormones [label="Thyroid Hormones", fillcolor="#34A853", fontcolor="#FFFFFF];
```

```
// Edges L_Tyrosine -> L_DOPA [label=" Tyrosine\n Hydroxylase", fontsize=8, fontcolor="#5F6368"]; L_DOPA -> Dopamine [label=" DOPA\n Decarboxylase", fontsize=8,
```

```
fontcolor="#5F6368"]; Dopamine -> Norepinephrine [fontsize=8, fontcolor="#5F6368"];  
Norepinephrine -> Epinephrine [fontsize=8, fontcolor="#5F6368"]; L_Tyrosine ->  
Thyroid_Hormones [label="Iodination &\n Coupling", fontsize=8, fontcolor="#5F6368"];
```

```
// Styling {rank=same; L_Tyrosine;} {rank=same; L_DOPA; Thyroid_Hormones;} {rank=same;  
Dopamine;} {rank=same; Norepinephrine;} {rank=same; Epinephrine;} } L-Tyrosine as a  
precursor to neurotransmitters and hormones.
```

Catabolism

The breakdown of L-Tyrosine begins with a transamination reaction to form p-hydroxyphenylpyruvate. Subsequent enzymatic steps lead to the formation of homogentisate, which is then further metabolized, eventually yielding fumarate and acetoacetate, intermediates of the citric acid cycle and ketone body metabolism, respectively.

```
// Nodes L_Tyrosine [label="L-Tyrosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_HPP  
[label="p-Hydroxyphenylpyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogentisate  
[label="Homogentisate", fillcolor="#F1F3F4", fontcolor="#202124"]; Maleylacetoacetate  
[label="Maleylacetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Fumarylacetoacetate  
[label="Fumarylacetoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Fumarate  
[label="Fumarate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetoacetate  
[label="Acetoacetate", fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges L_Tyrosine -> p_HPP [label="Tyrosine\n Aminotransferase", fontsize=8,  
fontcolor="#5F6368"]; p_HPP -> Homogentisate [label="p-Hydroxyphenylpyruvate\n  
Dioxygenase", fontsize=8, fontcolor="#5F6368"]; Homogentisate -> Maleylacetoacetate [label="Homogentisate\n 1,2-Dioxygenase", fontsize=8, fontcolor="#5F6368"]; Maleylacetoacetate ->  
Fumarylacetoacetate [label="Maleylacetoacetate\n Isomerase", fontsize=8,  
fontcolor="#5F6368"]; Fumarylacetoacetate -> Fumarate [label="Fumarylacetoacetate\n  
Hydrolase", fontsize=8, fontcolor="#5F6368"]; Fumarylacetoacetate -> Acetoacetate [label="Fumarylacetoacetate\n Hydrolase", fontsize=8, fontcolor="#5F6368"];
```

```
// Styling Fumarate [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];  
Acetoacetate [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; } The  
catabolic pathway of L-Tyrosine.
```

Experimental Protocols

The primary application of L-Tyrosine- ^{17}O is in NMR spectroscopy. The following provides a general methodology for solid-state ^{17}O NMR experiments based on published studies.

Synthesis of L-Tyrosine- ^{17}O

A common method for introducing the ^{17}O label is through acid-catalyzed exchange with H_2^{17}O . A simple chemical procedure has been developed to introduce oxygen-17 labels into both the carboxylic and phenolic sites of L-tyrosine. For site-specific labeling of the phenolic oxygen, more complex synthetic routes may be necessary.

General Protocol for Acid-Catalyzed Exchange:

- Dissolve L-Tyrosine in a solution of hydrochloric acid and H_2^{17}O (10-20 atom %).
- Heat the sealed reaction vessel at an elevated temperature (e.g., 100 °C) for a specified period (e.g., 24 hours).
- Cool the solution to allow for the crystallization of the ^{17}O -labeled L-Tyrosine hydrochloride.
- Recover the crystals by filtration.
- The H_2^{17}O can be recovered via microdistillation for reuse.

Solid-State ^{17}O NMR Spectroscopy

The following is a representative protocol for acquiring solid-state ^{17}O NMR spectra of L-Tyrosine- ^{17}O .

Instrumentation:

- High-field solid-state NMR spectrometer (e.g., 11.74 T, 14.09 T, or 21.14 T).
- Magic Angle Spinning (MAS) probe (e.g., 3.2 mm or 4 mm).

Experimental Parameters:

- **Pulse Program:** A simple pulse-acquire sequence or a quadrupolar echo sequence can be used.
- **^1H Decoupling:** High-power ^1H decoupling is applied during acquisition to remove ^1H - ^{17}O dipolar couplings and narrow the ^{17}O resonances.
- **Magic Angle Spinning (MAS):** Spinning speeds of 10-20 kHz are typically employed to average anisotropic interactions.
- **Recycle Delay:** A recycle delay of several seconds (e.g., 5-20 s) is used to allow for the complete relaxation of the ^{17}O nuclei.
- **Number of Transients:** A large number of transients (several thousand to tens of thousands) are typically acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance and low gyromagnetic ratio of ^{17}O .
- **Chemical Shift Referencing:** The ^{17}O chemical shifts are referenced to liquid H_2O at 0 ppm.

```
// Nodes Sample_Prep [label="Sample Preparation\n(L-Tyrosine- $^{17}\text{O}$ )", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Packing [label="Pack into\nMAS Rotor", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Spectrometer [label="Insert into\nNMR Spectrometer",  
fillcolor="#F1F3F4", fontcolor="#202124"]; Acquisition [label="Data Acquisition\n(Pulse  
Program, MAS, Decoupling)", fillcolor="#FBBC05", fontcolor="#202124"]; Processing  
[label="Data Processing\n(FT, Phasing, Baseline Correction)", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; Analysis [label="Spectral Analysis\n(Peak Picking, Simulation)",  
fillcolor="#EA4335", fontcolor="#FFFFFF];
```

```
// Edges Sample_Prep -> Packing; Packing -> Spectrometer; Spectrometer -> Acquisition;  
Acquisition -> Processing; Processing -> Analysis; } Workflow for solid-state  $^{17}\text{O}$  NMR of L-  
Tyrosine- $^{17}\text{O}$ .
```

Applications and Future Directions

The use of L-Tyrosine- ^{17}O offers unique insights into the structure and function of proteins and metabolic pathways.

- **Probing Enzyme Mechanisms:** By incorporating L-Tyrosine- ^{17}O into an enzyme's active site, it is possible to study changes in the local environment and protonation state of the tyrosine residue during catalysis.
- **Investigating Protein-Ligand Interactions:** ^{17}O NMR can detect changes in the electronic environment of a tyrosine residue upon ligand binding, providing information on the binding mode and affinity.
- **Metabolic Flux Analysis:** Tracing the ^{17}O label from L-Tyrosine through various metabolic pathways can provide quantitative data on metabolic fluxes and pathway utilization.
- **Structural Biology of Large Proteins:** The high sensitivity of the ^{17}O chemical shift to the local environment makes it a valuable probe for studying the structure and dynamics of large biomolecular systems where traditional ^1H , ^{13}C , and ^{15}N NMR methods may be challenging.

The continued development of higher field NMR magnets and more sophisticated solid-state NMR techniques will further enhance the utility of L-Tyrosine- ^{17}O in biochemical and biomedical research. This will enable the study of increasingly complex biological systems with greater sensitivity and resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 2. L-Tyrosine | 60-18-4 [chemicalbook.com]
- 3. L-Tyrosine-17O | C₉H₁₁NO₃ | CID 12209714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Tyrosine-17O | CAS#:104931-15-9 | Chemsrcc [chemsrc.com]
- To cite this document: BenchChem. [L-Tyrosine- ^{17}O : An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12062607#l-tyrosine-o-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com